Reduced In Vivo Formation and Cardiotoxicity: Epirubicinol Levels Are ~60% Lower Than Doxorubicinol in a Chronic Rat Model
In a chronic cardiotoxicity model in rats, epirubicin (EPI) formed approximately 60% lower amounts of its alcohol metabolite, epirubicinol (EPIol), compared to the formation of doxorubicinol (DOXol) from doxorubicin (DOX), despite comparable cardiac uptake of the parent drugs [1]. The lower metabolite levels were measured at both 4 and 13 weeks post-treatment and were statistically significant (P<0.001) [1]. This reduced formation of EPIol correlated with less severe progressive cardiotoxic effects, as measured by electrocardiographic and haemodynamic parameters [1].
| Evidence Dimension | Cardiac Metabolite Formation (In Vivo) |
|---|---|
| Target Compound Data | Approximately 60% lower formation of EPIol from EPI |
| Comparator Or Baseline | DOXol formation from DOX (baseline) |
| Quantified Difference | ~60% reduction (P<0.001) |
| Conditions | Rat chronic cardiotoxicity model, 4 and 13 weeks post-treatment suspension |
Why This Matters
For studies on anthracycline-induced cardiomyopathy, epirubicinol is the required model compound to represent the clinically less cardiotoxic profile of epirubicin-based regimens, as it is formed in substantially lower quantities than doxorubicinol in vivo.
- [1] Sacco, G., Giampietro, R., Salvatorelli, E., Menna, P., Bertani, A., Mordente, A., ... & Minotti, G. (2003). Chronic cardiotoxicity of anticancer anthracyclines in the rat: role of secondary metabolites and reduced toxicity by a novel anthracycline with impaired metabolite formation and reactivity. British Journal of Pharmacology, 139(3), 641-651. View Source
